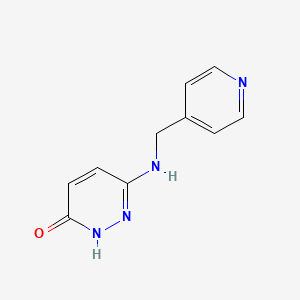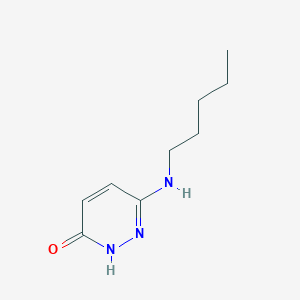
4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds like nonafluorobutanesulfonates have been utilized extensively in transition metal-catalyzed reactions due to their strong electron-withdrawing effects. These compounds serve as intermediates in various metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, demonstrating advantages over commonly used triflates in organic synthesis. The research highlights the potential application of fluorinated compounds, including "4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine," in laboratory and industrial scale organic synthesis due to their cost-effectiveness and efficiency in catalyzing reactions (Hoegermeier & Reissig, 2009).
Environmental Applications
Research on perfluorinated compounds (PFCs) has identified adsorbents with amine groups as having high adsorption capacity for PFC removal from water. This suggests that compounds with fluorine and amine functionalities, similar to the one , could be explored for environmental remediation applications, particularly in the adsorption and removal of persistent organic pollutants from aquatic environments. Studies have indicated that hydrophobic interaction plays a significant role in the adsorption process, highlighting the potential of fluorinated amine compounds in environmental cleanup efforts (Du et al., 2014).
Material Science
In the field of materials science, amine-functionalized metal–organic frameworks (MOFs) have shown potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This interaction is crucial for applications in gas separation and storage, indicating that fluorinated amines could similarly be investigated for enhancing the efficiency of MOFs in capturing and separating CO2 and other gases. The development of such materials could lead to advancements in green chemistry and sustainable technologies (Lin, Kong, & Chen, 2016).
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3NO/c1-12-6-7(3-4-13-2)5-8(9,10)11/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBNXJNCURZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCOC)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1479345.png)
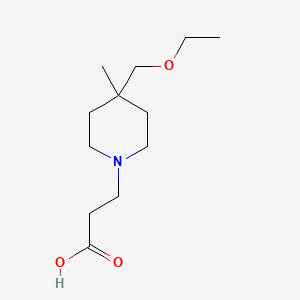
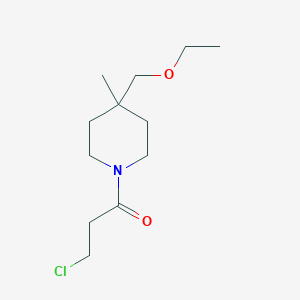




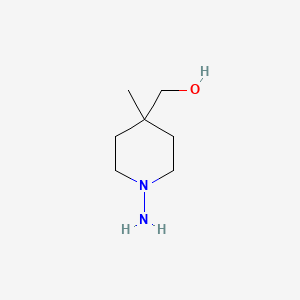

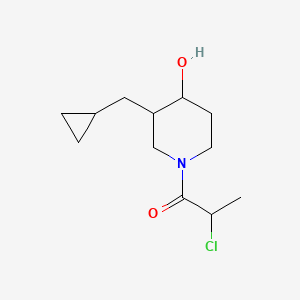
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)

